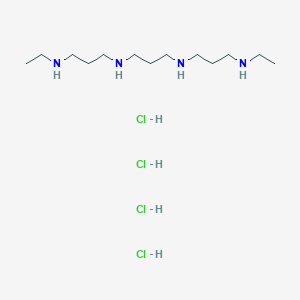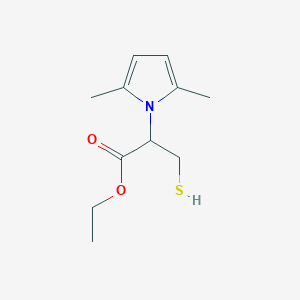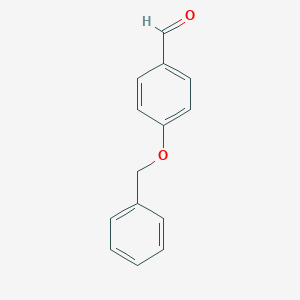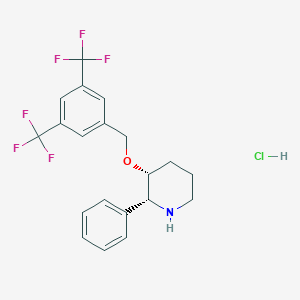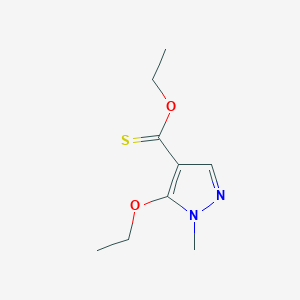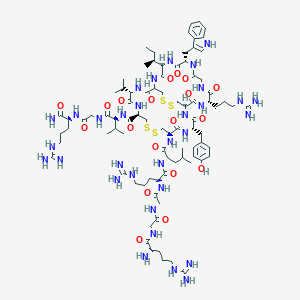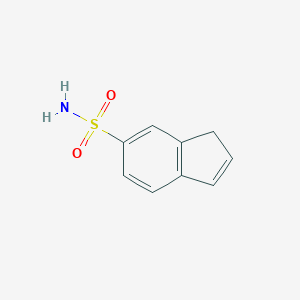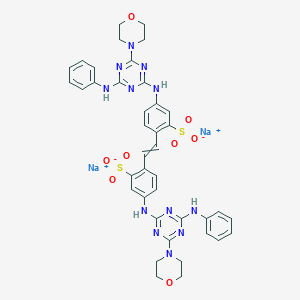![molecular formula C10H13NO2 B125297 Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 156301-70-1](/img/structure/B125297.png)
Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, also known as DMAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of bicyclic compounds and has a unique structure that makes it suitable for a wide range of applications.
Wirkmechanismus
The mechanism of action of Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase C, an enzyme that is involved in cell signaling and regulation. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been found to bind to the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Biochemische Und Physiologische Effekte
Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized using standard laboratory techniques. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is also highly selective and can be used to target specific enzymes and receptors. However, Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has some limitations as well. It is highly toxic and can cause severe side effects if not handled properly. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is also expensive, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. One potential application is in the treatment of Alzheimer's disease and other neurological disorders. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. Another potential application is in the treatment of cancer. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to induce apoptosis in cancer cells and could be used as a chemotherapeutic agent. Finally, Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate could be used as a tool for studying the structure and function of enzymes and receptors. Its unique structure and selectivity make it an ideal candidate for this type of research.
Conclusion:
In conclusion, Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It has a unique structure and a wide range of potential applications. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been extensively studied for its antitumor, antiviral, and antimicrobial properties, as well as its potential for the treatment of Alzheimer's disease and other neurological disorders. While Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has several advantages for lab experiments, it also has some limitations, including its toxicity and cost. Researchers are constantly exploring new methods for synthesizing Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and studying its potential applications.
Synthesemethoden
Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which is a condensation reaction between an amino acid and an aldehyde. This reaction results in the formation of a cyclic imine, which can be reduced to Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. Another method involves the use of a palladium-catalyzed cross-coupling reaction between a brominated precursor and a nitrogen-containing heterocycle. The synthesis of Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is challenging due to its complex structure, and researchers are constantly exploring new methods to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to have antitumor, antiviral, and antimicrobial properties. Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
156301-70-1 |
|---|---|
Produktname |
Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-9-4-5-10(9,2)11(7-6-9)8(12)13-3/h4-7H,1-3H3 |
InChI-Schlüssel |
UMKBMNKOAVLDEB-UHFFFAOYSA-N |
SMILES |
CC12C=CC1(N(C=C2)C(=O)OC)C |
Kanonische SMILES |
CC12C=CC1(N(C=C2)C(=O)OC)C |
Synonyme |
2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 1,5-dimethyl-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)
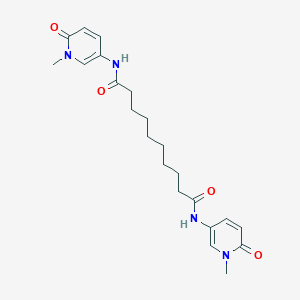
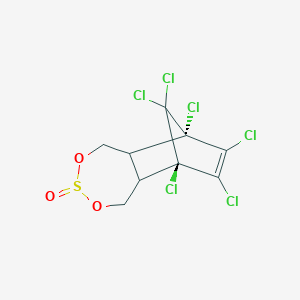
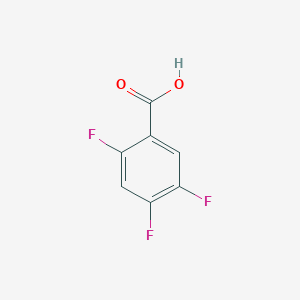
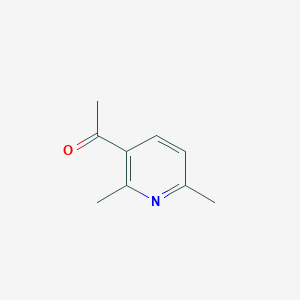
![(1R,2R,5R)-2,6,6-Trimethyl-3-(pyridin-3-ylmethylimino)bicyclo[3.1.1]heptan-2-ol](/img/structure/B125241.png)
